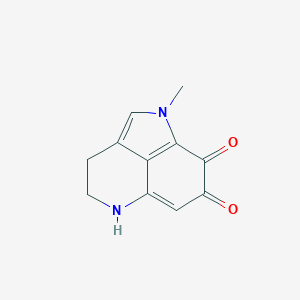

N-Demethyl Damirone A

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-5-6-2-3-12-7-4-8(14)11(15)10(13)9(6)7/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAJEQQAYYNXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2CCNC3=CC(=O)C(=O)C1=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559054 | |

| Record name | 1-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138683-68-8 | |

| Record name | N-Demethyl Damirone A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-7,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Characterization Methodologies for Pyrroloiminoquinone Alkaloids

Natural Source Identification and Bioprospecting Techniques

The quest for new PIQs begins in the marine environment, with sponges being the most prolific source.

Pyrroloiminoquinone alkaloids, including the damirones and related makaluvamines, are frequently isolated from marine sponges of the genera Zyzzya, Latrunculia, and Tsitsikamma. nih.govnih.govmdpi.com Sponges like Zyzzya fuliginosa, a black, burrowing sponge known to exude a dark mucus upon collection, are particularly reliable sources. nih.gov

The initial steps involve:

Collection: Specimens are typically collected by hand using SCUBA or via deep-water exploration vehicles from various marine environments, such as those in the Indo-Pacific. nih.gov

Freezing and Transport: Immediately after collection, the sponge samples are frozen to preserve the chemical integrity of their secondary metabolites during transport to the laboratory.

Extraction: In the lab, the thawed sponge material is macerated and subjected to exhaustive extraction with organic solvents, most commonly methanol (B129727) (MeOH) or a mixture of methanol and chloroform (B151607) (CHCl₃). nih.govmdpi.com This process transfers the alkaloids from the sponge tissue into the solvent, creating a crude extract.

The crude extract contains a highly complex mixture of compounds. Isolating a single alkaloid, such as a potential N-Demethyl Damirone A, requires a multi-step purification process using various chromatographic techniques. This process is often guided by bioassays to track the desired activity or by analytical methods like NMR to track characteristic chemical signatures.

The typical purification sequence is as follows:

| Step | Chromatographic Method | Description |

| 1. Initial Fractionation | Solvent Partitioning or Solid-Phase Extraction (SPE) | The crude extract is partitioned between immiscible solvents (e.g., water and ethyl acetate) or passed through an SPE cartridge to separate compounds based on polarity, simplifying the mixture. |

| 2. Size Exclusion Chromatography | Sephadex LH-20 Column Chromatography | This technique separates compounds based on their molecular size. Using methanol as the eluent is common for further fractionating the extract. mdpi.com |

| 3. Final Purification | Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | This is the key step for isolating pure compounds. A C18 column is typically used with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. mdpi.com Individual fractions are collected and analyzed for purity. |

This systematic approach has been successfully used to isolate numerous damirone and makaluvamine analogues from sponge extracts. mdpi.com

Advanced Spectroscopic Methods in PIQ Structural Elucidation

Once a pure compound is isolated, its exact chemical structure must be determined. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): High-Accuracy Electrospray Ionization Mass Spectrometry (HAESI-MS) provides the precise molecular weight of the compound, allowing for the determination of its molecular formula. nih.gov Further fragmentation analysis (MS²) reveals the structure of different parts of the molecule. For instance, damirones have characteristic fragmentation patterns, such as the loss of carbon monoxide (CO), which helps distinguish them from other PIQ classes like the makaluvamines. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed atomic connectivity and stereochemistry of a molecule. nih.gov

¹H NMR (Proton NMR): This reveals the number and types of hydrogen atoms in the molecule and their connectivity to each other. For a compound like this compound, the absence of one of the characteristic N-methyl singlet signals seen in the spectrum of Damirone A would be a key indicator.

¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of the molecule.

2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish correlations between different atoms within the molecule, allowing chemists to piece together the complete structure. For example, an HMBC experiment shows long-range correlations between protons and carbons, which is crucial for defining the fused ring system of the pyrroloiminoquinone core.

The combined data from these spectroscopic methods allows for the unambiguous structural assignment of new alkaloids. In the case of this compound, comparison of its spectral data with that of the known Damirone A and other related alkaloids would be essential for confirming its structure. nih.govacs.org

Biosynthesis and Biogenetic Studies of N Demethyl Damirone a

Proposed Biogenetic Pathways to the Pyrroloiminoquinone Core

The biosynthesis of the tricyclic pyrrolo[4,3,2-de]quinoline core, the characteristic scaffold of N-Demethyl Damirone A and its relatives, is believed to originate from fundamental amino acid precursors. semanticscholar.org Although the complete pathway in marine sponges remains hypothetical, a rational sequence has been proposed based on structural similarities among the isolated alkaloids and some experimental evidence. semanticscholar.org

Tryptamine-Derived Precursors and Enzymatic Cyclization

The journey to the pyrroloiminoquinone scaffold is widely proposed to begin with the amino acid L-tryptophan. semanticscholar.org Tryptophan is a common biosynthetic precursor for a vast array of indole (B1671886) alkaloids found in both marine and terrestrial organisms. plos.orgrsc.org The first committed step is believed to be the decarboxylation of tryptophan to yield tryptamine (B22526). acs.orgescholarship.orgchemrxiv.org

Following the formation of tryptamine, a series of enzymatic oxidation and condensation reactions are thought to construct the core ring system. acs.orgchemrxiv.org This process gives rise to the foundational pyrrolo-ortho-quinones, a class to which the damirones belong. semanticscholar.org These simpler quinones are considered key intermediates, or "proto-makaluvamines," which can then be further modified to produce the more complex members of the alkaloid family. semanticscholar.org The cyclization to form the tricyclic core is a critical step, likely catalyzed by specific oxidoreductase enzymes that create the parent ring systems which define the alkaloid class. nih.gov

Post-Translational Modifications in Alkaloid Biosynthesis

An alternative and increasingly supported hypothesis for the formation of the pyrroloiminoquinone core involves a pathway typically associated with bacteria: the biosynthesis of ribosomally synthesized and post-translationally modified peptides (RiPPs). This model is based on studies of structurally related alkaloids like the ammosamides, which are produced by bacteria. researchgate.net

In the ammosamide pathway, the biosynthesis is initiated by the attachment of a tryptophan molecule to the C-terminus of a precursor peptide. semanticscholar.org This reaction is catalyzed by a specialized enzyme known as a PEptide Amino-acyl tRNA ligase (PEARL). semanticscholar.org Following this, the indole ring of the tryptophan residue undergoes a series of enzymatic modifications, including hydroxylations and oxidation, to form the quinone structure. semanticscholar.orgresearchgate.net The striking similarities suggest that the pyrroloiminoquinone core in sponge-derived alkaloids like this compound might also be assembled on a peptide scaffold by enzymes encoded in a biosynthetic gene cluster (BGC), potentially from a microbial symbiont. researchgate.net

Enzymatic N-Methylation and Demethylation Processes in Related Alkaloids

The structural difference between this compound and its methylated counterpart, Damirone A, lies in the presence or absence of a methyl group on the pyrrole (B145914) nitrogen. This points to the critical role of enzymatic methylation and demethylation in diversifying the final structures of these alkaloids.

While the specific enzymes for damirones have not been isolated, the processes are well-documented for other natural products. N-methylation is typically carried out by N-methyltransferase enzymes, which use a methyl donor like S-adenosyl-L-methionine (SAM). plos.org The biosynthetic gene cluster for the bis-indole alkaloid cladoniamide, for instance, contains a gene encoding an N-methyltransferase. plos.org Synthetic chemistry approaches have demonstrated that the pyrrole nitrogen of the pyrroloiminoquinone core can be selectively methylated, supporting the feasibility of such a step in nature. acs.orgescholarship.orgalmacgroup.com

Conversely, N-demethylation is an oxidative process often catalyzed by cytochrome P450 monooxygenases or other oxygenases. jmicrobiol.or.kr These enzymes can remove methyl groups from nitrogen atoms, a key step in the metabolism and synthesis of many alkaloids. jmicrobiol.or.kr Therefore, it is highly probable that this compound is either a precursor to Damirone A (awaiting methylation) or a product of the enzymatic demethylation of Damirone A. The table below illustrates the relationship between these and other related compounds, highlighting the common modifications.

| Compound | Pyrrole N1 Substitution | Imine N5 Substitution | Halogenation |

| This compound | H | - | None |

| Damirone A | CH₃ | - | None |

| Damirone B | H | - | None |

| Damirone C | H | - | Cl |

| Makaluvamine A | CH₃ | NH₂ | None |

| Batzelline C | H | - | Cl |

This table showcases representative pyrroloiminoquinone alkaloids and their structural variations, illustrating the common sites of biosynthetic modification.

Genomic and Proteomic Investigations into Pyrroloiminoquinone Biosynthesis

Direct genetic and proteomic evidence for the biosynthesis of this compound in its native marine sponge host is currently lacking. A major challenge is that many marine natural products are now thought to be produced not by the sponge itself, but by its symbiotic microorganisms, which are often difficult to culture in a lab. semanticscholar.org

Consequently, much of the insight into the genetics of pyrroloiminoquinone formation comes from genome mining of bacteria that produce related compounds. nih.gov Scientists have successfully identified the biosynthetic gene clusters (BGCs) for the pyrroloquinoline alkaloids lymphostin and the ammosamides in various bacteria. researchgate.net These BGCs contain the genes encoding all the enzymatic machinery necessary to build the molecule, including the RiPP-associated enzymes. rsc.orgnih.gov

The discovery of these bacterial BGCs provides a genetic blueprint and a strong working hypothesis for how sponge-associated pyrroloiminoquinones are made. The prevailing theory is that a currently unidentified microbial symbiont within the sponge harbors a similar BGC responsible for producing the damirones. Future research will likely focus on metagenomic sequencing of sponge symbionts to mine for these elusive gene clusters. Identifying and characterizing these BGCs would definitively confirm the biosynthetic pathway and open the door to heterologous expression, where the genes are transferred to a lab-friendly bacterium to produce these valuable compounds on a larger scale. nih.gov

Chemical Synthesis and Derivatization of N Demethyl Damirone a

Total Synthesis Approaches for Damirone A and Related Pyrroloiminoquinones

The construction of the tricyclic pyrrolo[4,3,2-de]quinoline core is the central challenge in the synthesis of damirones and related alkaloids. nih.govresearchgate.net Over the years, chemists have devised numerous strategies, evolving from linear sequences to more convergent and efficient routes that often draw inspiration from proposed biosynthetic pathways.

The biosynthesis of pyrroloiminoquinones is thought to originate from tryptophan or tryptamine (B22526) through a series of oxidative transformations. mdpi.com This proposed pathway involves the oxidation of the tryptamine precursor to generate a "proto"-makaluvamine, which can then lead to various PIQ scaffolds, including the pyrrolo-ortho-quinones like the damirones. mdpi.com

Inspired by this, many synthetic efforts employ a biomimetic approach. nih.govacs.org A common strategy involves an intramolecular Michael addition to form the core pyrrolo[4,3,2-de]quinoline structure. researchgate.net For instance, a key step in one biomimetic synthesis of damirone C and other related alkaloids involved the removal of protecting groups from a functionalized hydroquinone (B1673460), followed by an intramolecular Michael addition and subsequent aerobic reoxidation to furnish the target pyrroloquinoline system. researchgate.net These strategies highlight the efficiency of mimicking nature's approach to simplify the construction of complex molecular architectures. acs.org

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.combeilstein-journals.orgfrontiersin.org In the synthesis of pyrroloiminoquinones, these reactions have been pivotal for constructing the core structure and introducing necessary substituents with high efficiency and selectivity. acs.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Heck, Stille, and Suzuki reactions, are frequently employed to assemble the key building blocks. mdpi.com For example, a Suzuki coupling has been used in the synthesis of a subunit for a related marine natural product, demonstrating the power of this reaction to form crucial carbon-carbon bonds. mdpi.com The development of these catalytic methods has significantly streamlined the synthesis of complex marine-derived molecules, including the precursors to the damirone family. researchgate.netacs.org

Modern synthetic routes to the pyrroloiminoquinone core rely heavily on strategic cyclization and annulation reactions to build the fused ring system efficiently. Two particularly effective methods are the Larock indole (B1671886) synthesis and benzyne-mediated cyclizations.

The Larock indole synthesis has emerged as a powerful and convergent method for preparing the highly substituted indole precursors required for PIQ synthesis. nih.govacs.org This palladium-catalyzed annulation of an o-iodoaniline with a substituted alkyne allows for rapid access to complex indoles that would be difficult to prepare using traditional methods. acs.orgnih.govnih.gov Several total syntheses of makaluvamines and related PIQs feature the Larock indole synthesis as the cornerstone of their strategy, enabling the scalable production of key intermediates. acs.orgnih.govacs.org This approach has proven highly effective, allowing for the synthesis of 16 different PIQ natural products from a common intermediate prepared via a key Larock annulation step. acs.orgnih.govchemrxiv.org

Benzyne-mediated cyclization offers another powerful route to the pyrrolo[4,3,2-de]quinoline skeleton. researchgate.netresearchgate.net This strategy involves the in-situ generation of a highly reactive benzyne (B1209423) intermediate, which then undergoes an intramolecular cyclization with a tethered nucleophile. This method has been successfully applied to the total synthesis of several PIQ alkaloids, including Damirone B, Batzelline C, and Makaluvone. researchgate.netresearchgate.net The one-pot nature of the benzyne-mediated cyclization-functionalization sequence allows for the rapid construction of the complex, highly substituted tricyclic core from relatively simple precursors. researchgate.net

Synthetic Methodologies for N-Demethylation of N-Methylated Alkaloids

The final step in a synthesis of N-Demethyl Damirone A from a methylated precursor like Damirone A is the selective removal of the methyl group from the pyrrole (B145914) nitrogen. N-demethylation is a crucial transformation in alkaloid chemistry, often used to prepare pharmacologically important derivatives or to enable further functionalization. researchgate.netacs.org

The Polonovski reaction is a classic method for the N-demethylation of tertiary amines. organicreactions.orgchemistry-reaction.com The traditional reaction involves the treatment of a tertiary amine N-oxide with acetic anhydride (B1165640), leading to the cleavage of an N-alkyl group to form an N-acetylated secondary amine and an aldehyde. organicreactions.org This method has been a viable alternative to harsher demethylation procedures that use toxic reagents like cyanogen (B1215507) bromide. organicreactions.orgnih.gov

The key to the Polonovski reaction is the formation of an iminium ion intermediate from the N-oxide. organicreactions.org A significant advancement was the discovery that using trifluoroacetic anhydride instead of acetic anhydride can halt the reaction at the iminium ion stage. organicreactions.org In what is often termed a "nonclassical" or modified Polonovski reaction, the N-oxide is treated with an iron(II) salt, such as FeSO₄, which mediates the demethylation to afford the desired secondary amine. nih.govthieme-connect.com This modified procedure has been effectively used for the N-demethylation of numerous opiate alkaloids in moderate to high yields. nih.gov

Building upon the principles of the nonclassical Polonovski reaction, catalytic methods using iron have been developed to improve efficiency and reduce waste. Ferrocene (B1249389), a stable and readily available organometallic compound, has proven to be an excellent catalyst for the N-demethylation of N-methyl alkaloids under Polonovski-type conditions. nih.govnih.govrsc.org

The process involves the initial oxidation of the tertiary N-methyl alkaloid to its corresponding N-oxide. researchgate.netacs.org Subsequent treatment with a catalytic amount of ferrocene mediates the demethylation, producing the N-nor alkaloid in good yields. nih.gov This methodology has been successfully applied to a range of alkaloids, including opiates and tropanes. nih.govthieme-connect.com Researchers have found that using substituted ferrocenes can further enhance catalytic activity. thieme-connect.comthieme-connect.com The reaction is believed to proceed through a series of one-electron transfers involving a Fe²⁺/Fe³⁺ redox couple, where the ferrocene facilitates the crucial electron transfer steps. thieme-connect.com This catalytic approach represents a mild, efficient, and convenient method for accessing N-demethylated alkaloids like this compound. nih.govthieme-connect.com

Divergent Synthetic Strategies for this compound Analogues

Divergent synthesis is a powerful strategy for generating libraries of structurally related compounds from a common intermediate. This approach is particularly well-suited for exploring the structure-activity relationships of natural products like this compound. Instead of pursuing a linear synthesis for each new analogue, a divergent approach establishes a key molecular scaffold that can be chemically modified in various ways in the final steps of the synthesis. researchgate.netnih.gov

For the pyrroloiminoquinone class of alkaloids, to which the damirones belong, synthetic strategies often focus on the late-stage construction of the sensitive iminoquinone or quinone moiety. researchgate.netresearchgate.net A common tactic involves creating a stable, advanced intermediate containing the core pyrrolo[4,3,2-de]quinoline skeleton. researchgate.net This intermediate can then serve as a branching point for diversification. For instance, research on related makaluvamines has utilized a strategy where the early introduction of a nitrogen atom at the C10 position facilitated late-stage diversification. researchgate.netresearchgate.net This allows for the selective modification of different parts of the molecule, such as the aromatic ring or the pyrrole nitrogen, to yield a variety of analogues. researchgate.net

Bioinspired diversification is another key concept, where synthetic pathways mimic the proposed biosynthetic routes of the natural products. nih.gov This can involve late-stage oxidative C-C bond cleavages or C-H functionalizations on a common precursor to generate multiple alkaloid structures. nih.gov For this compound, this would involve synthesizing a core precursor, such as an appropriately substituted 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline, which can then be divergently functionalized. acs.org

The rational design of this compound analogues involves a deep understanding of its core chemical structure and the potential for chemical modifications at specific sites. nih.gov The goal is to create new molecules with tailored properties by making deliberate changes to the parent structure. The design process for pyrroloiminoquinone analogues often targets several key regions of the molecule.

Key areas for modification include:

The Aromatic Ring (Benzene portion): Introducing various substituents such as halogens, alkyl groups, or alkoxy groups can modulate the electronic properties and lipophilicity of the molecule. For example, chlorination at the C-8 position has been achieved in related skeletons. acs.org

The Pyrrole and Amine Nitrogens (N-1 and N-3): The N-Demethyl designation implies the presence of a free N-H group, which is a prime site for functionalization. This site can be alkylated, acylated, or used in other coupling reactions to introduce a wide array of substituents. acs.org The differing acidity of the indole N-H versus other nitrogens can be exploited for selective functionalization. acs.org

The Iminoquinone Moiety: The iminoquinone is a reactive and functionally important part of the molecule. Modifications here can significantly impact the compound's redox properties. This can include converting the imine to a ketone (as in a quinone) or altering the substitution pattern on the quinone ring.

The table below outlines potential modifications based on rational design principles applied to the general pyrroloiminoquinone scaffold.

| Modification Site | Type of Modification | Rationale for Modification | Potential Resulting Analogue |

| Aromatic Ring | Halogenation (e.g., Cl, Br) | Modulate electronic properties and potential for further cross-coupling reactions. | Chloro-N-Demethyl Damirone A |

| Aromatic Ring | Alkoxylation/De-alkoxylation | Alter solubility and hydrogen bonding capacity. | Hydroxy-N-Demethyl Damirone A |

| N-1 Position (Pyrrole) | Alkylation/Arylation | Explore steric and electronic effects on the pyrrole ring system. | N-1-Ethyl-N-Demethyl Damirone A |

| N-3 Position (Imine) | Acylation | Introduce new functional groups and modify electronic density. | N-3-Acetyl-N-Demethyl Damirone A |

| C-6 Position | Halogenation | Introduce reactive handles for further derivatization. | 6-Bromo-N-Demethyl Damirone A |

This table is generated based on synthetic strategies for related pyrroloiminoquinone alkaloids and represents hypothetical analogues for illustrative purposes.

Semisynthesis involves using a naturally occurring or easily synthesized compound as a starting material for chemical modifications. cityu.edu.hk This approach can be more efficient than total synthesis for producing a range of derivatives. For this compound, a plausible semisynthetic strategy would start with a related, more abundant natural product or a key synthetic intermediate.

A crucial reaction in this context is demethylation. The "N-Demethyl" prefix suggests that it could potentially be prepared from a methylated precursor. N-demethylation of related alkaloids has been successfully achieved through methods like hydrolysis of an N-formyl precursor. nih.gov

Other semisynthetic modifications could include:

Halogenation: Selective halogenation of the aromatic core is a common strategy. For instance, treatment of a precursor with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at specific positions. researchgate.net

Oxidation/Reduction: The quinone or iminoquinone system can be chemically modified. For example, oxidation of a hydroquinone precursor using reagents like manganese dioxide (MnO2) or Fremy's salt is a common final step in the synthesis of related alkaloids to generate the quinone moiety. researchgate.net Conversely, the iminoquinone could be reduced to a less reactive amino-hydroquinone.

Conjugate Addition: The electrophilic nature of the quinone ring allows for conjugate addition reactions with various nucleophiles, introducing new substituents onto the core structure.

The table below details potential semisynthetic routes to derivatives starting from a hypothetical precursor.

| Starting Material | Reagent(s) | Reaction Type | Product (Derivative) |

| N-Methyl Damirone A | Von Braun Reactant (e.g., CNBr) followed by hydrolysis | N-Demethylation | This compound |

| This compound | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | Bromo-N-Demethyl Damirone A |

| Dihydro-N-Demethyl Damirone A (hydroquinone form) | Manganese Dioxide (MnO2) | Oxidation | This compound |

| This compound | Benzylamine | Nucleophilic Addition | Aminated this compound derivative |

This table is generated based on established chemical reactions for the modification of indole and quinone alkaloids and represents potential synthetic pathways. researchgate.netnih.gov

Preclinical Pharmacological Investigations of N Demethyl Damirone a in Vitro Studies

In Vitro Assays for Biological Activities

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., PANC-1, HCT-116)

N-Demethyl Damirone A is a member of the pyrroloiminoquinone class of alkaloids, a group of marine-derived compounds known for their significant biological activities. While specific data for this compound is limited in the reviewed literature, the closely related damirone and makaluvamine analogues have demonstrated notable cytotoxicity against various cancer cell lines.

Pyrroloiminoquinone alkaloids, as a class, exhibit potent in vitro cytotoxicity against human cancer cell lines, including the human colon tumor cell line HCT-116. researchgate.netelsevierpure.com For instance, makaluvamine J, a related compound, shows a high potency against the PANC-1 human pancreatic cancer cell line with an IC50 value of 0.054 µM. researchgate.netresearchgate.net Another related alkaloid, aleutianamine, displayed selective and potent cytotoxicity against PANC-1 and HCT-116 cells, with IC50 values of 0.025 µM and 1 µM, respectively. researchgate.net The cytotoxic activity of these compounds is a significant area of research, with studies exploring their potential as anticancer agents. nih.gov The structural features considered important for the cytotoxicity of these compounds against PANC-1 cells include the substituent at the B-ring, the presence of an iminium ion on the C-ring, and the conjugation of the fused ABC-ring. nih.gov

Table 1: Cytotoxicity of Related Pyrroloiminoquinone Alkaloids

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Makaluvamine J | PANC-1 | 0.054 researchgate.netresearchgate.net |

| Aleutianamine | PANC-1 | 0.025 researchgate.net |

| Aleutianamine | HCT-116 | 1 researchgate.net |

| Ingenin D | MCF7 | 2.9 nih.gov |

| Ingenin D | HCT-116 | 3.3 nih.gov |

| Ingenin C | MCF7 | 4.3 nih.gov |

| Ingenin C | HCT-116 | 6.0 nih.gov |

Assessment of Antiproliferative Mechanisms via Cell-Based Assays

The antiproliferative mechanisms of pyrroloiminoquinones are linked to their ability to interfere with fundamental cellular processes. These compounds can inhibit the synthesis of DNA, RNA, and proteins, which are essential for cell growth and division. researchgate.netresearchgate.net The inhibition of these macromolecular syntheses ultimately leads to a halt in the cell cycle and can induce apoptosis, or programmed cell death.

Antimicrobial and Antiprotozoal Activity Screening (e.g., Antimalarial, Antimycobacterial)

Several marine pyrrole (B145914) alkaloids have been investigated for their antimicrobial and antiprotozoal properties. researchgate.net For instance, certain related compounds have shown significant in vitro antimalarial and antimycobacterial activity. researchgate.net The antimalarial activity of some alkaloids has been demonstrated against various strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.netnih.govrsc.orgnih.gov Similarly, the antimycobacterial potential of natural and synthetic compounds is an active area of research, with some showing inhibitory activity against Mycobacterium tuberculosis. nih.govnih.govfrontiersin.org

Molecular Target Identification and Mechanism of Action Studies In Vitro

Topoisomerase I and II Inhibition Assays

A key mechanism of action for many pyrroloiminoquinone alkaloids is the inhibition of topoisomerases. wikipedia.org These enzymes are crucial for resolving topological problems in DNA during replication, transcription, and other cellular processes. wikipedia.org By inhibiting topoisomerases, these compounds can cause DNA damage and ultimately lead to cell death.

Some damirone and makaluvamine analogues have been identified as moderate inhibitors of topoisomerase I. researchgate.net The makaluvamines, in particular, are known to inhibit topoisomerase II in vitro. researchgate.netelsevierpure.com This inhibition may be mediated by the intercalation of the compounds into DNA and the induction of single-stranded breaks. researchgate.netelsevierpure.com The ability of these compounds to act as topoisomerase II poisons, which stabilize the enzyme-DNA cleavage complex, is a significant aspect of their cytotoxic effects. mdpi.comnih.gov

Receptor Binding Studies (e.g., Serotonin (B10506) 5-HT(2) Receptor Subtypes)

Direct experimental data on the binding affinity of this compound for any serotonin receptor subtype, including the 5-HT(2) family (5-HT(2A), 5-HT(2B), and 5-HT(2C)), are not available in current research literature.

However, studies have been conducted on other marine natural products, including some with structural similarities, to assess their interaction with serotonin receptors. For instance, a study investigating compounds from the Jamaican sponge Smenospongia aurea evaluated the 5-HT(2) receptor binding of several indole (B1671886) alkaloids. nih.gov While this study also isolated Makaluvamine O, a member of the pyrroloiminoquinone class, it was not included in the panel for serotonin receptor binding assays. nih.gov The compounds that were tested, such as 6-bromo-2'-de-N-methylaplysinopsin, demonstrated notable affinity and selectivity for 5-HT(2) receptor subtypes, highlighting that marine alkaloids can interact with these targets. nih.govacs.org Specifically, 6-bromo-2'-de-N-methylaplysinopsin showed a greater than 40-fold selectivity for the 5-HT(2C) subtype over the 5-HT(2A) subtype. nih.gov

Given the absence of direct binding data for this compound or its close analogs like the makaluvamines, its profile as a serotonergic ligand remains undetermined. nih.govacs.org

Analysis of Interactions with Hypoxia-Inducible Factor 1 (HIF-1)

There are no specific studies detailing the direct interaction of this compound with Hypoxia-Inducible Factor 1 (HIF-1). However, significant research has been performed on other members of the pyrroloiminoquinone alkaloid class, revealing a potential mechanism of action relevant to this compound.

HIF-1 is a critical transcription factor in cellular responses to low oxygen (hypoxia), a common feature in the microenvironment of solid tumors. The activity of HIF-1 is dependent on the interaction between its alpha subunit (HIF-1α) and the transcriptional coactivator p300. This interaction is essential for the transcription of genes involved in tumor progression, angiogenesis, and metabolism. Therefore, inhibiting the HIF-1α/p300 protein-protein interaction is a key therapeutic strategy.

A 2016 study by Goey et al. screened a variety of marine pyrroloiminoquinone alkaloids for their ability to inhibit this interaction. Using a cell-free assay, several compounds, including makaluvamine F and various discorhabdins, were identified as potent inhibitors. These compounds were shown to disrupt the binding of HIF-1α to p300, which subsequently inhibited the transcriptional activity of HIF-1α in cancer cell lines under hypoxic conditions. nih.govmdpi.comnih.gov These effects were observed at non-cytotoxic concentrations, suggesting a specific mechanism of action rather than general toxicity. mdpi.com

The findings indicate that the pyrroloiminoquinone scaffold is a promising framework for the development of HIF-1 pathway inhibitors. Although this compound has not been explicitly tested, its structural inclusion in this chemical class suggests it may share this inhibitory activity.

Table 1: Inhibitory Activity of Pyrroloiminoquinone Alkaloids on HIF-1α/p300 Interaction

| Compound | IC₅₀ (µM) in Cell-Free Assay |

|---|---|

| (+)-Discorhabdin B | 3.5 |

| (-)-Discorhabdin L | 2.5 |

| (-)-Discorhabdin H | 1.0 |

| Makaluvamine F | 35 |

Data sourced from Goey et al. (2016). mdpi.com

Exploration of Mitochondrial Complex Inhibition

Direct experimental evidence for the inhibition of mitochondrial complexes by this compound is not documented in the scientific literature. However, research into the broader class of pyrroloiminoquinone alkaloids and other marine natural products suggests that interaction with mitochondria is a plausible mechanism of action.

Some studies have noted that makaluvamines can influence mitochondrial function. For example, Makaluvamine J was found to reduce mitochondrial damage induced by oxidative stress in neuronal cells, suggesting a protective role. mdpi.comnih.govfrontiersin.org This is generally linked to antioxidant properties rather than direct inhibition of the electron transport chain. mdpi.comnih.gov

More specific research on other classes of marine natural products has identified direct inhibition of the mitochondrial electron transport chain as a key anticancer mechanism. For instance, biakamides, which are chlorinated polyketides from a marine sponge, were found to inhibit mitochondrial respiratory chain complex I, leading to a reduction in ATP synthesis in pancreatic cancer cells. nih.gov This mechanism is characteristic of "anti-austerity agents," which selectively target cancer cells adapted to nutrient-deprived conditions often found in tumors. nih.govjst.go.jp Given that some pyrroloiminoquinones also show potent cytotoxicity against cancer cells like PANC-1, exploring their effect on mitochondrial complexes, particularly Complex I, is a logical area for future investigation. nih.gov

At present, while the pyrroloiminoquinone class is known for its potent bioactivities, a specific role as a mitochondrial complex inhibitor has not been established for this compound.

Structure Activity Relationship Sar Studies of N Demethyl Damirone a and Its Analogues

Correlations Between Structural Features and In Vitro Biological Potency

The biological potency of N-Demethyl Damirone A and its analogues is intricately linked to their specific structural features. Modifications to the core structure, nitrogen substitution patterns, and peripheral groups can significantly alter their pharmacological profiles.

The conjugation within the tricyclic pyrrolo[4,3,2-de]quinoline core is a critical determinant of the biological activity of these compounds. researchgate.net Studies have shown that the planarity and electronic properties of this core system are essential for their interaction with biological targets, such as DNA and various enzymes. The iminoquinone moiety, in particular, is believed to play a key role in the cytotoxicity of this class of compounds. researchgate.net

Alterations to the conjugation of the pyrroloiminoquinone core can lead to significant changes in potency. For instance, the presence of a fully aromatic pyrrolo[4,3,2-de]quinoline system is often associated with enhanced biological activity. This is highlighted by the potent anticancer activity of compounds like makaluvamine J, which possesses this conjugated core. acs.org

The substitution pattern on the nitrogen atoms of the pyrroloiminoquinone skeleton, as well as the methylation status, profoundly influences the pharmacological profile of these alkaloids. acs.org

N-Methylation: Selective N-methylation at different positions can either enhance or diminish biological activity. For example, methylation of the imine nitrogen has been observed to increase antiprotozoal activity and reduce toxicity in mammalian cell lines. acs.orgnih.gov In contrast, methylation of the pyrrole (B145914) nitrogen tends to be associated with decreased activity. acs.org

Demethylation: The demethylation status, as seen in this compound, also plays a significant role. The presence of a free N-H group can be important for hydrogen bonding interactions with biological targets. The conversion of damirones to makaluvamines through the incorporation of an ammonia (B1221849) equivalent highlights the biosynthetic and potentially the bioactivity-modifying significance of this position. chemrxiv.org

A study on makaluvamine J and its analogues revealed that a modest alkyl group at the N-5 position could improve selectivity against certain cancer cells. nih.gov

Peripheral substituents attached to the pyrroloiminoquinone core are key modulators of bioactivity and selectivity.

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can significantly impact cytotoxicity. For example, bromination of the spiro-dienone moiety in discorhabdins has been shown to increase cytotoxicity. nih.gov The conversion of makaluvamine I to the more potent makaluvamine N involves bromination. acs.org

Side Chains: The nature of side chains, particularly at the N-9 position in makaluvamine analogues, is crucial for activity. The presence of a lipophilic side chain at this position has been shown to enhance growth inhibitory activity against pancreatic cancer cells. nih.gov Specifically, the inclusion of a 4-ethyl phenol (B47542) or 4-ethyl phenol acetate (B1210297) substituent has been identified as important for maximizing potency against PANC-1 cancer cells. researchgate.net The flexibility of these side chains also appears to be a factor, with ethyl phenol analogues showing greater potency than ethenyl phenol analogues. mdpi.com

| Compound | Key Structural Feature | Biological Activity Highlight |

| Makaluvamine J | Imine N-methylation, tyramine-derived side chain | Potent PANC-1 activity (IC50: 54 nM) acs.org |

| Makaluvamine P | Pyrrole N-methylation, tyramine-derived side chain | Slightly decreased activity and increased cytotoxicity compared to Makaluvamine J acs.org |

| Tryptamine (B22526) analog 24 | Tryptamine side chain | Potent and selective cytotoxicity (IC50 = 0.029 µM) nih.gov |

Comparative SAR Analysis with Related Pyrroloiminoquinone Alkaloids (e.g., Makaluvamines, Batzellines, Discorhabdins)

The pyrroloiminoquinone alkaloids encompass a diverse family of structurally related compounds, including the makaluvamines, batzellines, and discorhabdins. nih.gov Comparative SAR analysis across these groups provides valuable insights into the structural requirements for different biological activities.

Makaluvamines vs. Damirones: Makaluvamines, which incorporate an amino group, generally exhibit different bioactivity profiles compared to the damirones, which possess an o-quinone motif. The o-quinone structure of damirones has been found to be less effective for amine condensation compared to the vinylogous imidate in makaluvamine precursors. acs.orgnih.gov This structural difference likely contributes to the generally lower antiprotozoal activity observed for damirones like damirone C and batzelline D. nih.gov

Batzellines: Batzellines are chlorinated derivatives of damirones. The addition of chlorine, as seen in the conversion of damirone C to batzelline D, can influence activity, though in this case, it did not lead to a significant increase in antiprotozoal potency. acs.orgnih.gov

Discorhabdins: The discorhabdins are structurally more complex, often featuring a spirocyclic system. nih.gov They are generally more cytotoxic than the simpler tricyclic pyrroloiminoquinones. acs.orgnih.gov The electrophilic reactivity of the spirodienone moiety is a key factor in their high cytotoxicity. nih.gov Modifications such as bromination of the spiro-dienone moiety and C(7)-C(8) desaturation can further enhance cytotoxicity. nih.gov In contrast, features like C-1 substitution in discorhabdins can be detrimental to their anticancer activity. semanticscholar.org

| Alkaloid Class | Core Structure | Key SAR Determinants | General Bioactivity Trend |

| Damirones | Pyrrolo-o-quinone | o-Quinone motif | Generally lower cytotoxicity/antiprotozoal activity nih.gov |

| Batzellines | Chlorinated pyrrolo-o-quinone | Halogenation at C-6 | Activity varies, can be low nih.gov |

| Makaluvamines | Pyrroloiminoquinone | N-substitution, peripheral side chains | Potent anticancer and antiprotozoal agents acs.org |

| Discorhabdins | Spirocyclic pyrroloiminoquinone | Spirodienone reactivity, peripheral substitutions | Highly cytotoxic nih.govacs.org |

Computational and Theoretical Approaches in SAR Elucidation (e.g., Molecular Docking, DFT Calculations for Conformational Analysis)

Computational and theoretical methods are increasingly being employed to rationalize the SAR of pyrroloiminoquinone alkaloids and to guide the design of new analogues. nih.gov

Molecular Docking: This technique is used to predict the binding modes and affinities of ligands to their protein targets. nih.govniscpr.res.in For pyrroloiminoquinones, docking studies can help to identify key interactions with target enzymes, such as topoisomerases, or with DNA. These studies can explain why certain substitutions enhance activity by showing improved binding in the active site.

These computational approaches, when combined with experimental data, provide a powerful platform for a deeper understanding of the SAR of this important class of marine natural products. frontiersin.orgrjeid.com

Future Research Directions and Advanced Methodologies for N Demethyl Damirone a

Development of Sustainable and Scalable Synthetic Production Routes

A major impediment to the comprehensive study and development of many marine natural products, including the damirones, is the limited supply from natural sources. researchgate.net Marine sponges, the natural source of these alkaloids, often produce them in minute quantities, making large-scale harvesting ecologically damaging and economically unviable. researchgate.net Therefore, the development of efficient, sustainable, and scalable total chemical synthesis or semi-synthetic routes is a paramount objective.

Future research should focus on applying the principles of green chemistry to the synthesis of the core pyrrolo[4,3,2-de]quinoline skeleton. yale.edu This includes designing routes with high atom economy, minimizing the use of hazardous solvents and reagents, reducing unnecessary derivatization steps, and utilizing catalytic reagents over stoichiometric ones. yale.edunih.gov Existing synthetic strategies for related compounds, such as Damirone B and C, have employed methods like the Bartoli indole (B1671886) synthesis, Larock indole synthesis, and benzyne-mediated cyclizations. researchgate.netmdpi.commdpi.comrsc.org These provide a foundation for developing more sustainable protocols. For instance, exploring biocatalytic or chemoenzymatic steps could introduce functionalities with high selectivity under mild conditions, reducing waste and energy consumption. mdpi.com

The ultimate goal is to create a divergent synthetic platform from a common intermediate, allowing for the efficient production of N-Demethyl Damirone A and a library of its analogs. researchgate.netacs.org Scalability is crucial, and process research and development will be necessary to adapt laboratory-scale syntheses for multigram or even kilogram production, which is essential for extensive preclinical and potential clinical evaluation. tohoku.ac.jp

Table 1: Comparison of Synthetic Strategies for the Pyrroloiminoquinone Core and Potential for Sustainable Adaptation

| Synthetic Strategy | Key Reaction | Reported Application | Potential for Green Chemistry Adaptation |

|---|---|---|---|

| Larock Indole Synthesis | Palladium-catalyzed annulation | Synthesis of a key methoxy-pyrroloiminoquinone (PIQ) intermediate for various alkaloids. researchgate.net | Use of more sustainable catalysts, solvent recycling, and energy-efficient reaction conditions. |

| Benzyne-Mediated Cyclization | One-pot cyclization-functionalization | Total synthesis of Damirone B, Batzelline C, and Makaluvone. researchgate.net | Benzyne (B1209423) generation under milder conditions; reducing the need for stoichiometric reagents. |

| Bartoli Indole Synthesis | Reaction of nitroarenes with vinyl Grignard reagents | Employed in the synthesis of Ts-damirone B, a precursor for makaluvamine analogs. mdpi.comrsc.org | Exploring alternative, less hazardous Grignard reagents or non-organometallic coupling strategies. |

| Biomimetic Ring Closure | Asymmetric alkylation and biomimetic cyclization | Total synthesis of related fungal pyrroloquinoline alkaloids like Mycenarubin A. researchgate.net | Use of enzymes or enzyme-mimetics to catalyze key steps, operating in aqueous media at ambient temperatures. |

Application of Advanced In Vitro Biological Models (e.g., 3D Cell Culture Systems, Organ-on-a-Chip)

Traditional biological screening of compounds has relied heavily on two-dimensional (2D) cell monolayers. While useful for initial toxicity assessments, these models often fail to replicate the complex microenvironment of native human tissues, leading to poor prediction of in vivo efficacy and toxicity. Future investigations into the biological activity of this compound should leverage advanced in vitro models that more accurately mimic human physiology.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, provide a more realistic model by allowing cells to interact with each other and the extracellular matrix in a spatial manner. This complexity can significantly influence cellular responses to therapeutic agents. mdpi.com Testing this compound on 3D cultures of various cancer types, such as pancreatic or colon cancer spheroids (cell lines against which related compounds have shown activity), could provide more clinically relevant data on its cytotoxic potency and mechanism of action. mdpi.commdpi.comresearchgate.net

Furthermore, organ-on-a-chip (OOC) technology represents a significant leap forward. These microfluidic devices are lined with living human cells and can simulate the architecture and function of entire organs and systems. Applying this compound to an OOC platform could allow for the simultaneous assessment of its efficacy on a target tissue (e.g., a tumor-on-a-chip) and its potential toxicity on other organs like the liver or kidney, providing crucial data early in the drug discovery process.

Integrated Omics Approaches for Comprehensive Biosynthetic Pathway Elucidation

The biosynthesis of pyrroloquinoline alkaloids in marine organisms is not well understood. researchgate.netfraunhofer.de It is often unclear whether the sponge itself or its associated microbial symbionts are the true producers of these complex molecules. researchgate.net Integrated "omics" approaches—genomics, transcriptomics, and metabolomics—offer a powerful strategy to unravel the biosynthetic machinery responsible for producing this compound. maxapress.comnih.gov

The process would involve these key steps:

Genomics & Metagenomics: Sequencing the genome of the source sponge (e.g., from the genus Zyzzya or order Agelasida) and the metagenome of its entire microbial community. researchgate.netbiorxiv.orgnih.gov This data can be mined for biosynthetic gene clusters (BGCs) that encode enzymes like polyketide synthases, non-ribosomal peptide synthetases, or tailoring enzymes (e.g., halogenases, methyltransferases) characteristic of alkaloid production. nih.gov

Transcriptomics: Analyzing the RNA from different sponge tissues or from cultures under various conditions can reveal which genes are actively being expressed. nih.govfrontiersin.org By correlating the expression levels of genes within a potential BGC with the presence of this compound, researchers can identify the most likely candidate pathway. nih.gov

Metabolomics: Using mass spectrometry-based techniques to create a detailed map of all the small-molecule metabolites present in the sponge. mdpi.com This allows for the detection of this compound, its precursors, and related intermediates.

By integrating these three layers of data, a comprehensive gene-to-metabolite network can be constructed, providing strong evidence for the biosynthetic pathway and its host organism. mdpi.comnih.gov Elucidating this pathway is a critical step toward heterologous expression, where the identified genes could be transferred to a more tractable host like E. coli or yeast for sustainable and scalable biotechnological production. nih.gov

Exploration of Novel Molecular Targets and Therapeutic Applications

The known biological activities of the damirone and makaluvamine families are primarily centered on cytotoxicity against cancer cell lines, with some evidence pointing to the inhibition of topoisomerase II. researchgate.netnih.gov While this is a valuable starting point, the structural uniqueness of this compound suggests it may interact with novel molecular targets and possess therapeutic potential beyond oncology.

Future research should employ broad-based pharmacological screening to uncover new activities. This could include:

Target-Based Screening: Testing the compound against a wide panel of kinases, proteases, and other enzymes implicated in various diseases. High-throughput screening platforms can rapidly assess inhibitory activity against hundreds of potential targets. nih.gov

Phenotypic Screening: Using high-content imaging or whole-organism models (e.g., zebrafish, C. elegans) to identify the compound's effects on complex biological systems. nih.gov This approach is unbiased by prior assumptions about the mechanism of action and can reveal unexpected therapeutic possibilities, such as anti-inflammatory, neuroprotective, or antimicrobial effects. mdpi.com

Chemoproteomics: Employing activity-based probes derived from the this compound scaffold to directly identify its protein binding partners within a complex cellular lysate, thus revealing its direct molecular targets. frontiersin.org

Initial studies on related pyrroloiminoquinones have already hinted at expanded applications, including potent antiprotozoal activity against the parasites that cause malaria and babesiosis. acs.org This highlights the potential for this chemical class to address critical needs in infectious diseases. A systematic exploration of this compound and its synthetic analogs could lead to the discovery of new lead compounds for a variety of human ailments. mdpi.com

Table 2: Known Biological Activities of Related Pyrroloiminoquinone Alkaloids

| Compound Family | Specific Compound(s) | Reported Biological Activity | Potential Area for this compound Exploration |

|---|---|---|---|

| Damirones | Damirone B | Cytotoxicity against HCT-116 human colon tumor cells. researchgate.net | Oncology (Colon, Pancreatic Cancer) |

| Makaluvamines | Makaluvamine J | Potent cytotoxicity against PANC-1 pancreatic cancer cells (IC₅₀ = 54 nM). mdpi.comresearchgate.net | Oncology, Topoisomerase II Inhibition |

| Batzellines | Batzelline C | Inhibitory activity against HIV-1 envelope-mediated cell fusion. researchgate.net | Antiviral (HIV) |

| Synthetic Analogs | FBA-TPQ | Moderate cytotoxicity against PANC-1 cells. mdpi.com | Drug Discovery (Analog Development) |

| General Pyrroloiminoquinones | Various Analogs | Potent antimalarial and antibabesial activity (low-nM IC₅₀). acs.org | Infectious Diseases (Antiprotozoal) |

Q & A

Q. How can synergistic effects between this compound and existing therapeutics be systematically evaluated?

- Methodology : Employ combination index (CI) models (Chou-Talalay method) in cell-based assays. Use fractional inhibitory concentration (FIC) indices to classify synergism, additivity, or antagonism .

Data Presentation & Literature Integration

- Tables : Include comparative tables for synthetic yields, spectral data, and bioactivity metrics (e.g., IC50, EE%). Example:

| Parameter | This compound | Damirone B | Reference |

|---|---|---|---|

| Synthetic Yield (%) | 42 ± 3 | 55 ± 4 | |

| IC50 (μM) | 0.87 ± 0.12 | 1.45 ± 0.21 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.